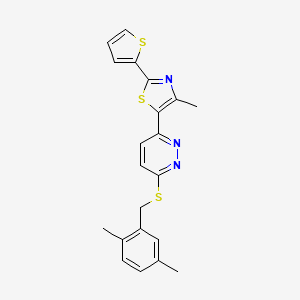

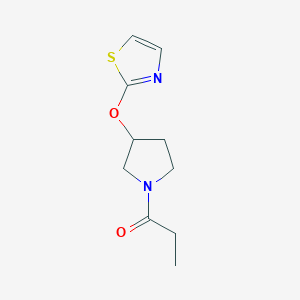

5-(6-((2,5-Dimethylbenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-(6-((2,5-Dimethylbenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole" is a heterocyclic molecule that likely exhibits a complex structure due to the presence of multiple rings including pyridazinyl and thiazole moieties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related heterocyclic compounds that could provide insights into the properties and synthesis of similar structures.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the acid-cyclization of ketosulfides and thioacetonitriles, which are prepared from pyridazine thiones by alkylation with α-haloketones and α-chloroacetonitrile, respectively . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities with the thiazolo[3,2-b]pyridazin-4-ium perchlorates discussed.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the one described is characterized by the presence of multiple aromatic rings that can influence the molecule's electronic properties and reactivity. The thiazole and pyridazinone rings are known to be crucial in the biological activity of various compounds, as seen in the development of cardio-active agents .

Chemical Reactions Analysis

The reactivity of such heterocyclic compounds often involves nucleophilic attacks at specific positions on the rings. For instance, treatment of quaternary salts with potassium hydroxide or secondary amines can lead to the formation of mercaptovinyl pyridazine thiones, indicating a susceptibility to nucleophilic attack . This information could be relevant when considering the reactivity of the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not provided, related compounds exhibit properties that are influenced by their heterocyclic structures. For example, the presence of thiazole and pyridazinone rings can affect the compound's solubility, stability, and potential for forming salts or undergoing cyclization reactions . Additionally, the biological activity of such compounds, as seen in kinase inhibitors, is often a result of their molecular structure and the presence of specific functional groups .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound is involved in the synthesis of various heterocyclic compounds, showcasing its role in developing new chemical entities. For instance, studies have highlighted its utility in preparing novel pyridazinone derivatives with potential biological activities. The synthesis involves coupling with benzenediazonium chloride to yield key intermediates for further chemical transformations (Sayed et al., 2002). Such synthetic routes are crucial for developing new pharmacologically active molecules.

Antitumor Activity

Research on novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety, similar in structure to the compound , has shown inhibitory activity against various cancer cell lines. The studies conducted provide insights into the structural-activity relationship, indicating that certain substitutions on the benzene ring enhance anticancer activity. For instance, derivatives have shown promising inhibitory effects against specific cancer cells, suggesting the compound's role in developing new anticancer agents (Qin et al., 2020).

Antimicrobial and Antifungal Activities

Compounds with structural similarities to "5-(6-((2,5-Dimethylbenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole" have been evaluated for their antimicrobial properties. Studies have synthesized and tested various derivatives for antibacterial and antifungal activities, revealing that certain modifications can lead to compounds with broad-spectrum antimicrobial properties (Faidallah et al., 2013).

Pesticidal Applications

Research into thiazole derivatives has also explored their potential as pesticides. Studies on specific thiazole compounds have shown activity against mosquito larvae and phytopathogenic fungi, indicating their potential utility in developing new pesticides. Such research contributes to the search for more effective and safer pest control agents (Choi et al., 2015).

Antioxidant Properties

The antioxidant capabilities of derivatives of the discussed compound have been examined, suggesting its role in designing molecules with the potential to mitigate oxidative stress. This area of research is significant in developing therapeutic agents for diseases associated with oxidative damage (Althagafi, 2022).

Mecanismo De Acción

Target of action

Thiazoles and pyridazines, the classes of compounds that “5-(6-((2,5-Dimethylbenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole” belongs to, have been found to exhibit a wide range of biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets of these compounds can vary widely depending on their structure and the conditions under which they are used.

Mode of action

The mode of action of these compounds can also vary widely. For example, some thiazole derivatives have been found to inhibit the growth of bacteria by interfering with the synthesis of essential proteins . Others have been found to inhibit the replication of viruses by interfering with the function of viral enzymes .

Biochemical pathways

Thiazoles and pyridazines can affect a wide range of biochemical pathways. For example, some thiazole derivatives have been found to inhibit the synthesis of essential proteins in bacteria, affecting the bacterial growth pathway . Others have been found to inhibit the replication of viruses, affecting the viral replication pathway .

Pharmacokinetics

The pharmacokinetics of these compounds can vary widely depending on their structure and the conditions under which they are used. Some thiazole derivatives are well absorbed and extensively distributed in the body, while others are poorly absorbed and rapidly eliminated .

Result of action

The result of the action of these compounds can vary widely. For example, some thiazole derivatives have been found to inhibit the growth of bacteria, resulting in the death of the bacteria . Others have been found to inhibit the replication of viruses, resulting in the reduction of viral load .

Action environment

The action of these compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances . For example, some thiazole derivatives are more effective at lower pH levels, while others are more effective at higher temperatures .

Propiedades

IUPAC Name |

5-[6-[(2,5-dimethylphenyl)methylsulfanyl]pyridazin-3-yl]-4-methyl-2-thiophen-2-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3S3/c1-13-6-7-14(2)16(11-13)12-26-19-9-8-17(23-24-19)20-15(3)22-21(27-20)18-5-4-10-25-18/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFZTIUJYBNGDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CS4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-5-[(4-{2-[methyl(pyrazin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2515028.png)

![N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2515030.png)

![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2515031.png)

![3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2515038.png)

![N-[2-[6-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2515044.png)

![N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide](/img/structure/B2515045.png)

![(Z)-2-Cyano-N-[2-(dimethylamino)ethyl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide;hydrochloride](/img/structure/B2515047.png)

![(1S,5R)-3-Azabicyclo[3.2.0]heptan-2-one](/img/structure/B2515050.png)